![molecular formula C18H19NO3S B14229296 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- CAS No. 597553-83-8](/img/structure/B14229296.png)
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . It is a derivative of piperidinone, a six-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- can be achieved through several methods. One common approach involves the reaction of piperidinone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidinone: A simpler derivative without the sulfonyl and phenyl groups.
1-[(4-Methylphenyl)sulfonyl]piperidine: Lacks the phenyl group at the 3-position.
3-Phenyl-2-piperidinone: Does not have the sulfonyl group.
Uniqueness
2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is unique due to the presence of both the sulfonyl and phenyl groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
597553-83-8 |
|---|---|
Formule moléculaire |
C18H19NO3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-phenylpiperidin-2-one |
InChI |
InChI=1S/C18H19NO3S/c1-14-9-11-16(12-10-14)23(21,22)19-13-5-8-17(18(19)20)15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 |
Clé InChI |
NYZKMMAIGZJINF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
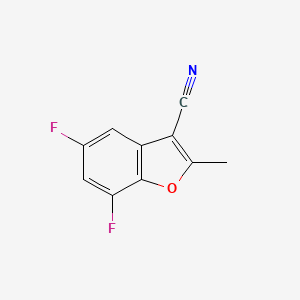
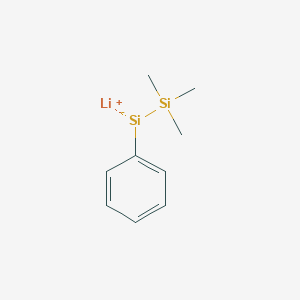
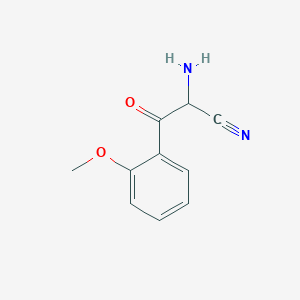
![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
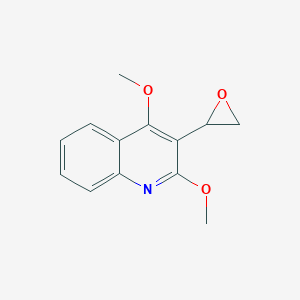
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)

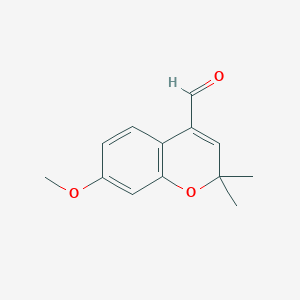
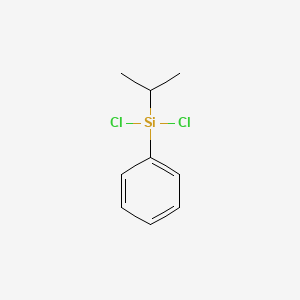
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
